molecular formula C15H13N3O7S B11022412 Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate

Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate

Katalognummer: B11022412
Molekulargewicht: 379.3 g/mol
InChI-Schlüssel: IOUHMIDDWVIAFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE is an organic compound belonging to the class of benzenesulfonamides These compounds contain a sulfonamide group that is S-linked to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with methyl chloroformate to form methyl 3-nitrobenzoate. This intermediate is then reacted with 4-aminosulfonylaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of green chemistry principles to minimize waste and environmental impact would be considered.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of 3-{[4-(aminosulfonyl)anilino]carbonyl}-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE
  • 3-{[4-(AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE
  • INDOLE DERIVATIVES

Uniqueness

METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C15H13N3O7S

Molekulargewicht

379.3 g/mol

IUPAC-Name

methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C15H13N3O7S/c1-25-15(20)10-6-9(7-12(8-10)18(21)22)14(19)17-11-2-4-13(5-3-11)26(16,23)24/h2-8H,1H3,(H,17,19)(H2,16,23,24)

InChI-Schlüssel

IOUHMIDDWVIAFV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.